molecular formula C17H18N2O2S B4735567 N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide

Cat. No. B4735567
M. Wt: 314.4 g/mol
InChI Key: SZCQYEVTGKMJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide, commonly known as promazine, is a phenothiazine derivative that has been widely used in scientific research. It is a potent neuroleptic drug that acts as a dopamine receptor antagonist and is commonly used as an antipsychotic medication.

Mechanism of Action

Promazine acts as a dopamine receptor antagonist, specifically blocking the D2 subtype of dopamine receptors. This results in a decrease in dopamine activity in the brain, which is thought to be responsible for its antipsychotic effects. Promazine also has sedative and antiemetic properties.
Biochemical and Physiological Effects:
Promazine has a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. Promazine also has sedative and antiemetic properties, which are thought to be due to its effects on histamine and serotonin receptors.

Advantages and Limitations for Lab Experiments

Promazine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective dopamine receptor antagonist, making it a useful tool for studying the role of dopamine in the brain. However, promazine also has a number of limitations. It has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, promazine has a number of side effects, including sedation and hypotension, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for promazine research. One area of interest is the development of new and more selective dopamine receptor antagonists. Another area of interest is the use of promazine in combination with other drugs, such as antipsychotics and antidepressants, to improve their efficacy. Additionally, there is interest in studying the long-term effects of promazine use, particularly in relation to its potential to cause tardive dyskinesia.

Scientific Research Applications

Promazine has been extensively used in scientific research, particularly in the field of neuroscience. It has been used to study the mechanism of action of dopamine receptors and their role in the pathophysiology of schizophrenia. Promazine has also been used to study the effects of dopamine antagonists on the behavior of animals and humans.

properties

IUPAC Name

N-(3-methoxypropyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQYEVTGKMJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.